

1,3,5-Tri(thiophen-2-yl)benzene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Tri(thiophen-2-yl)benzene

Cat. No.: B177079

[Get Quote](#)

An In-depth Technical Guide to 1,3,5-Tri(thiophen-2-yl)benzene

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **1,3,5-Tri(thiophen-2-yl)benzene**, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identification

1,3,5-Tri(thiophen-2-yl)benzene is an organic compound featuring a central benzene ring substituted at the 1, 3, and 5 positions with thiophen-2-yl groups.[1][2] This C₃-symmetric structure results in a star-shaped molecule with a conjugated π-system, which is of significant interest for applications in organic electronics.[2][3]

Canonical SMILES: C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4[4]

InChI: InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H[1]

InChIKey: UBHPRZXDFVCNHZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **1,3,5-Tri(thiophen-2-yl)benzene** is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₂ S ₃	[1][2]
Molecular Weight	324.48 g/mol	[1][5]
CAS Number	15509-95-2	[1][5]
Appearance	White to almost white powder/crystal	[2]
Melting Point	154-160 °C	
Boiling Point	298°C/10mmHg	[3]
Topological Polar Surface Area	84.7 Å ²	[1][2]
XLogP3-AA	5.9	[1][2]
Complexity	281	[1][2]
Rotatable Bond Count	3	[2]
Hydrogen Bond Acceptor Count	3	[2]

Synthesis Protocols

1,3,5-Tri(thiophen-2-yl)benzene is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Stille coupling or Suzuki-Miyaura coupling. These methods offer high yields and good functional group tolerance.

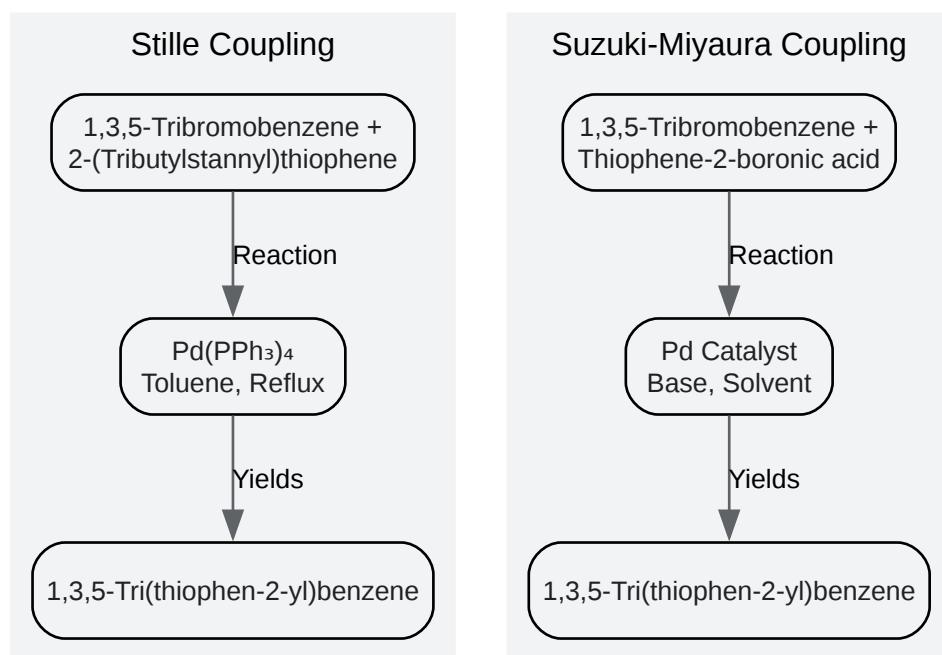
Stille Coupling Reaction

This protocol describes the synthesis of **1,3,5-Tri(thiophen-2-yl)benzene** from 1,3,5-tribromobenzene and 2-(tributylstanny)thiophene.[5]

Experimental Protocol:

- Reactant Preparation: In a 20 mL two-necked flask under a nitrogen atmosphere, combine 2-tributylstannylthiophene (4.27 g, 11.43 mmol) and 1,3,5-tribromobenzene (1.0 g, 3.18 mmol).
- Solvent Addition: Add 5 mL of dry toluene to the flask.
- Degassing: Degaerate the mixture by bubbling nitrogen through it.
- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (92 mg, 0.080 mmol) to the reaction mixture.
- Reaction: Heat the mixture to reflux for 12 hours.
- Work-up: After cooling, filter the solid through Celite and concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane (10/1 volume ratio) eluent to yield the final product.^[5] A yield of 93% has been reported for this method.^[5]

Suzuki-Miyaura Cross-Coupling Reaction


The Suzuki-Miyaura reaction provides an alternative route using a boronic acid derivative. The following is a general protocol adaptable for this synthesis.^{[6][7][8]}

Experimental Protocol:

- Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 eq), thiophene-2-boronic acid (3.6 eq), and a suitable base such as potassium carbonate (6.0 eq).
- Solvent Addition: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water (e.g., 4:1 ratio).
- Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., nitrogen or argon) through the solution for 15-20 minutes to remove dissolved oxygen.
- Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 eq).

- Reaction: Heat the reaction mixture to a suitable temperature (e.g., 90 °C) and stir vigorously for a specified time (e.g., 12 hours) under an inert atmosphere.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis Workflow for 1,3,5-Tri(thiophen-2-yl)benzene

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **1,3,5-Tri(thiophen-2-yl)benzene**.

Spectroscopic Characterization

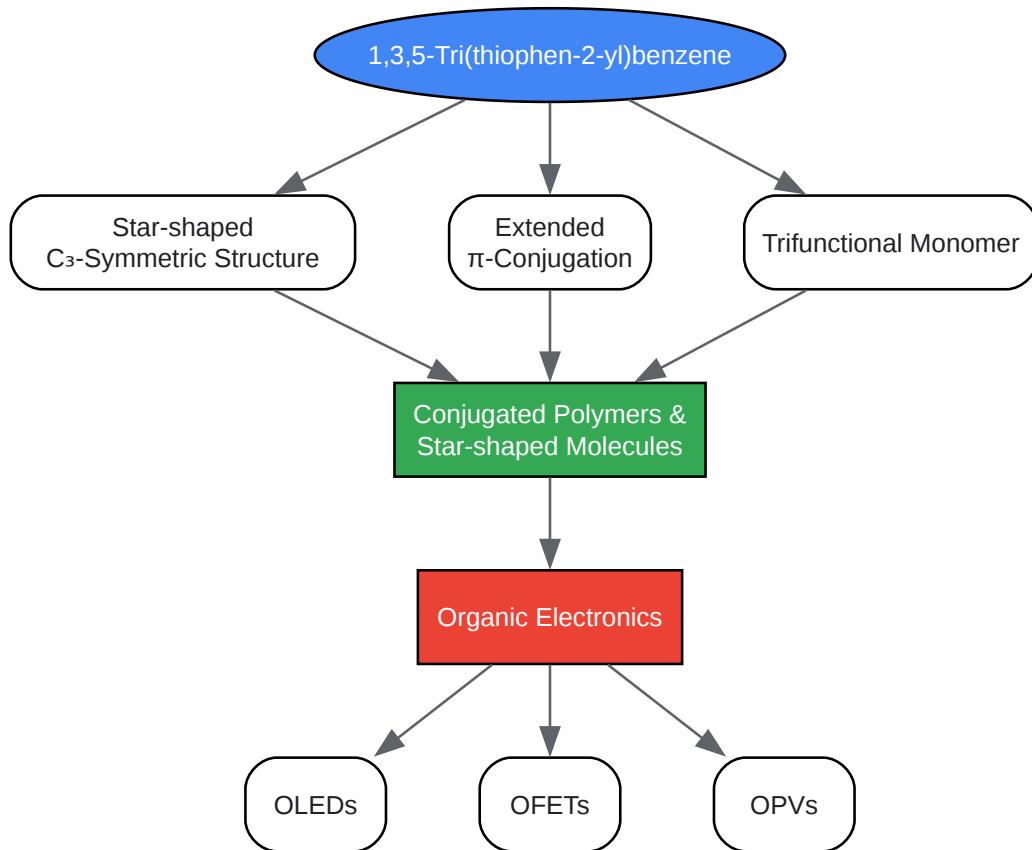
Characterization of **1,3,5-Tri(thiophen-2-yl)benzene** is typically performed using standard spectroscopic techniques.

Technique	Expected Features
¹ H NMR	Signals corresponding to the protons on the central benzene ring and the three thiophene rings.
¹³ C NMR	Resonances for the carbon atoms of the benzene and thiophene rings. Due to the molecule's symmetry, a reduced number of signals is expected compared to the total number of carbon atoms.[9]
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight ($m/z \approx 324.01$).[1]

Properties and Applications

The unique star-shaped and conjugated structure of **1,3,5-Tri(thiophen-2-yl)benzene** imparts interesting photophysical and electrochemical properties, making it a valuable building block for advanced materials.

Photophysical and Electrochemical Properties


While detailed data for the monomer is limited in the provided search results, its derivatives and polymers exhibit notable properties. The incorporation of thiophene rings generally leads to materials with tunable absorption and emission spectra.[10][11] The extended π -conjugation can result in bathochromic (red) shifts in absorption and emission.[12] Electrochemical studies on related oligomers and polymers show that these materials can be electrochemically active, allowing for the formation of conducting polymers.[13][14][15]

Applications in Materials Science

1,3,5-Tri(thiophen-2-yl)benzene is primarily used as a trifunctionalized monomer for the synthesis of conjugated polymers and star-shaped molecules.[2][3] These materials have potential applications in:

- Organic Light-Emitting Diodes (OLEDs): The luminescent properties of polymers derived from this monomer are of interest for use in the emissive layer of OLEDs.[2]
- Organic Field-Effect Transistors (OFETs): The charge transport capabilities of the resulting conjugated polymers make them suitable for the active layer in OFETs.[2]
- Organic Photovoltaics (OPVs): These materials can be used in the active layer of organic solar cells.[2][3]

Properties and Applications of 1,3,5-Tri(thiophen-2-yl)benzene

[Click to download full resolution via product page](#)

Caption: Relationship between structure, properties, and applications.

Relevance in Drug Development

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their diverse biological activities.^[16] Thiophene-containing compounds have been developed as anti-inflammatory, anticancer, and antimicrobial agents, among others.^[16] ^[17] The thiophene ring is a bioisostere of the benzene ring and can modulate the physicochemical properties of a molecule, potentially improving its drug-receptor interactions.^[16]

While there is no specific information in the provided search results detailing the use of **1,3,5-Tri(thiophen-2-yl)benzene** in a signaling pathway or as a specific drug, its structural motifs are relevant. For instance, substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have been investigated as potential dual PI3K α /mTOR inhibitors for cancer therapy.^[18] This suggests that the core structure of **1,3,5-Tri(thiophen-2-yl)benzene** could serve as a scaffold for the design of new therapeutic agents. Further research would be needed to explore its specific biological activities.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,3,5-Tri(thiophen-2-yl)benzene** is classified as Acute Toxicity, Oral, Category 3.^[2] The hazard statement is H301: Toxic if swallowed.^[2] Appropriate safety precautions, including wearing personal protective equipment, should be taken when handling this compound.

Disclaimer: This document is intended for informational purposes for a technical audience and is based on the provided search results. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for making decisions regarding the safe handling of this chemical. Always consult the latest SDS before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Tri(thiophen-2-yl)benzene | C18H12S3 | CID 4121433 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 1,3,5-tri(thiophen-2-yl)benzene | 15509-95-2 [chemicalbook.com]
- 4. PubChemLite - 1,3,5-tri(thiophen-2-yl)benzene (C18H12S3) [pubchemlite.lcsb.uni.lu]
- 5. 1,3,5-tri(thiophen-2-yl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrosynthesis of Copolymers Based on 1,3,5-Tris(N-Carbazolyl)Benzene and 2,2'-Bithiophene and Their Applications in Electrochromic Devices | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3K α /mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3,5-Tri(thiophen-2-yl)benzene chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177079#1-3-5-tri-thiophen-2-yl-benzene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com